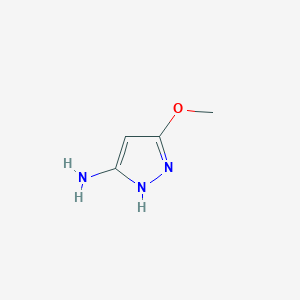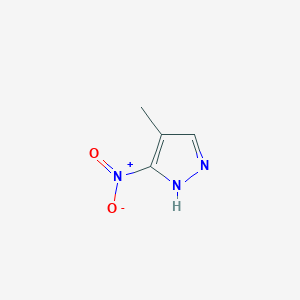
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine” is a complex organic compound that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceutical drugs. The compound also contains a phenyl group and a methoxy group, which can significantly affect its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, phenyl group, and methoxy group would all contribute to the overall structure of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the piperidine ring might undergo reactions typical of amines, such as acid-base reactions. The phenyl group might participate in electrophilic aromatic substitution reactions, and the methoxy group could be involved in ether cleavage reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would all affect its properties .
Wirkmechanismus
Target of Action
The primary target of (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine is the serotonin 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . The 5-HT2A receptor is involved in many physiological and pathological processes, including the regulation of mood, anxiety, and the perception of reality .
Mode of Action
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine acts as a potent full agonist for the 5-HT2A receptor . This means it binds to the receptor and activates it to produce a biological response . The activation of the 5-HT2A receptor leads to a series of intracellular events, including the release of calcium from intracellular stores and the activation of the MAPK/ERK pathway .
Biochemical Pathways
The activation of the 5-HT2A receptor by (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine affects several biochemical pathways. One of the most significant is the phospholipase C (PLC) pathway . Activation of the 5-HT2A receptor stimulates PLC, which in turn catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) . These molecules then trigger the release of calcium from intracellular stores and activate protein kinase C (PKC), respectively .
Pharmacokinetics
Given its structural similarity to other n-benzyl substituted phenethylamine hallucinogens , it is likely to be well-absorbed and distributed throughout the body. Its metabolism likely involves oxidative deamination and demethylation .
Result of Action
The activation of the 5-HT2A receptor by (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine can lead to a variety of molecular and cellular effects. These include changes in cell morphology, gene expression, and neuronal excitability . At the behavioral level, these changes can manifest as alterations in mood, perception, and cognition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, individual factors such as genetic variations in the 5-HT2A receptor or in metabolic enzymes could influence the compound’s effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3/t17-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQNEFOKTXXQKV-IEBWSBKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@@H]2CCCN[C@@H]2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene](/img/structure/B130816.png)




![3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B130827.png)
![[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate](/img/structure/B130833.png)